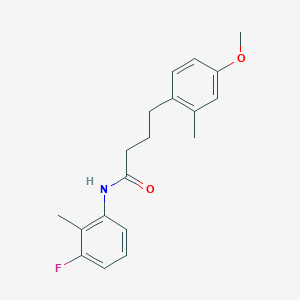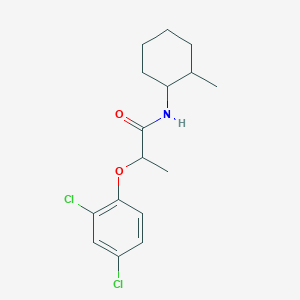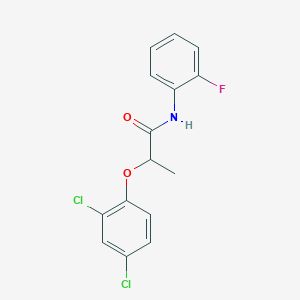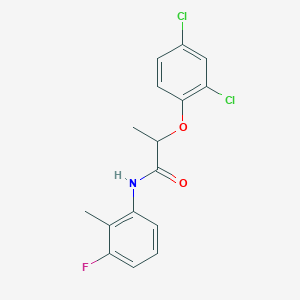![molecular formula C24H21N3O2 B306740 N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide, also known as ENMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
実験室実験の利点と制限
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in animal studies, making it a safe compound to work with. However, one limitation of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide. One area of interest is the development of new drugs based on N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide for the treatment of various diseases, including cancer and inflammation. Another area of research is the elucidation of the exact mechanism of action of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide, which could lead to the development of more potent and selective compounds. Finally, further studies are needed to evaluate the safety and efficacy of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide in animal models and clinical trials.
合成法
The synthesis of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is a multi-step process that involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-methyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is isolated and purified using standard techniques.
科学的研究の応用
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
製品名 |
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-23-13-12-17-8-4-6-10-19(17)21(23)15-25-27-24(28)20-14-18-9-5-7-11-22(18)26-16(20)2/h4-15H,3H2,1-2H3,(H,27,28)/b25-15+ |
InChIキー |
MQWAMYMXWJBAGV-MFKUBSTISA-N |
異性体SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=CC=CC=C4N=C3C |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


